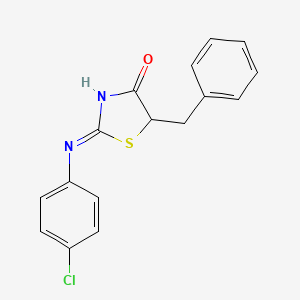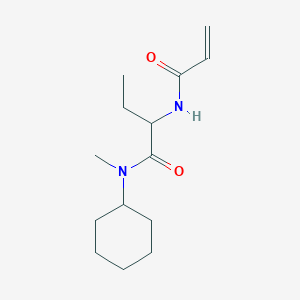
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 is a promising drug candidate for the treatment of cancer, as it has shown efficacy against a variety of cancer cell lines, including solid tumors and hematological malignancies. In
Wirkmechanismus
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a reduction in ribosomal RNA synthesis and a decrease in protein translation. The inhibition of RNA polymerase I transcription is thought to be a key mechanism of N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide's anticancer activity, as cancer cells are highly dependent on ribosomal RNA synthesis for their rapid growth and proliferation.
Biochemical and Physiological Effects
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unwanted cellular components. In addition, N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has been shown to have antiangiogenic effects, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has several advantages for lab experiments, including its potency and selectivity for RNA polymerase I transcription. However, N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has some limitations, including its challenging synthesis and potential toxicity. N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide is also highly protein-bound, which may limit its distribution and efficacy in vivo.
Zukünftige Richtungen
For N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide research include the development of more efficient synthesis methods, the identification of biomarkers for patient selection, and the optimization of dosing regimens. N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has the potential to be a valuable addition to the anticancer drug arsenal and may have applications in the treatment of other diseases as well.
Synthesemethoden
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide is synthesized through a multistep process that involves the reaction of cyclohexanone with methylamine and propionic anhydride to produce N-cyclohexyl-N-methyl-2-(propionylamino)butanamide. This intermediate is then reacted with acryloyl chloride to produce N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide. The synthesis of N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide is challenging, as it requires the use of hazardous chemicals and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many cancer cells. N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has demonstrated efficacy against a variety of cancer cell lines, including breast cancer, ovarian cancer, and lymphoma. In preclinical studies, N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has shown promise as a single agent therapy and in combination with other drugs.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-4-12(15-13(17)5-2)14(18)16(3)11-9-7-6-8-10-11/h5,11-12H,2,4,6-10H2,1,3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBUSOMBVGMXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1CCCCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-2-(prop-2-enamido)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

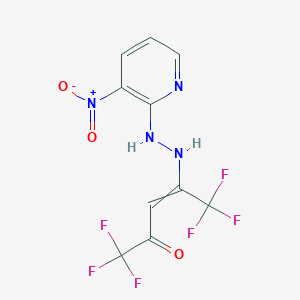

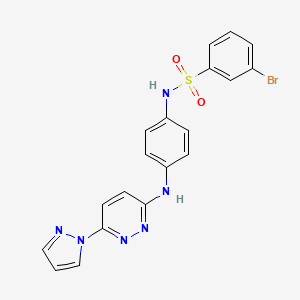



![2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2454248.png)

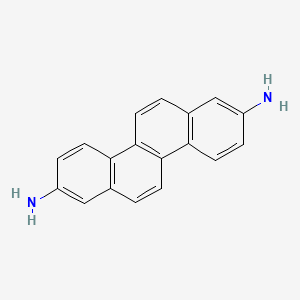
![N-(2,4-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2454252.png)
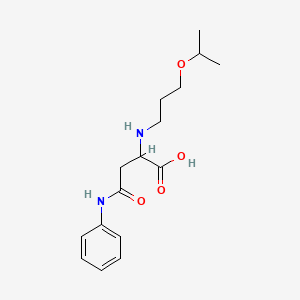
![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2454254.png)

